molecular formula C16H15Br2N B1280862 3,6-dibromo-9-butyl-9H-carbazole CAS No. 121602-03-7

3,6-dibromo-9-butyl-9H-carbazole

Cat. No.: B1280862
CAS No.: 121602-03-7
M. Wt: 381.1 g/mol
InChI Key: YTQDAHGLEKIAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9-butyl-9H-carbazole: is an organic compound with the molecular formula C16H15Br2N It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,6-dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted carbazole derivatives with various functional groups.

    Oxidation: Carbazole-3,6-dione derivatives.

    Coupling Reactions:

Scientific Research Applications

Chemistry:

3,6-Dibromo-9-butyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organic electronics.

Biology and Medicine:

They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry:

In the industrial sector, this compound and its derivatives are used in the development of advanced materials for electronic devices. Their high charge carrier mobility and stability make them suitable for use in semiconductors and other electronic components .

Comparison with Similar Compounds

Uniqueness:

3,6-Dibromo-9-butyl-9H-carbazole is unique due to the presence of both bromine atoms and a butyl group, which together enhance its solubility, reactivity, and suitability for specific applications in organic electronics. The combination of these substituents provides a balance between electronic properties and processability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,6-dibromo-9-butylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2N/c1-2-3-8-19-15-6-4-11(17)9-13(15)14-10-12(18)5-7-16(14)19/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQDAHGLEKIAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479186
Record name 9H-Carbazole, 3,6-dibromo-9-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121602-03-7
Record name 9H-Carbazole, 3,6-dibromo-9-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-9-butyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-dibromo-9-butyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3,6-dibromo-9-butyl-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3,6-dibromo-9-butyl-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3,6-dibromo-9-butyl-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3,6-dibromo-9-butyl-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3,6-dibromo-9-butyl-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.